1-(5-Fluoro-2-methylphenyl)guanidine
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Overview
Description
1-(5-Fluoro-2-methylphenyl)guanidine is a chemical compound characterized by its unique structure, which includes a fluorine atom and a methyl group attached to a phenyl ring, further connected to a guanidine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2-methylphenyl)guanidine can be synthesized through several synthetic routes. One common method involves the reaction of 5-fluoro-2-methylphenyl isocyanate with guanidine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is conducted at a temperature range of 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoro-2-methylphenyl)guanidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted guanidines or phenyl derivatives.
Scientific Research Applications
1-(5-Fluoro-2-methylphenyl)guanidine has found applications in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(5-Fluoro-2-methylphenyl)guanidine exerts its effects involves its interaction with molecular targets and pathways. The guanidine group, in particular, plays a crucial role in binding to enzymes or receptors, leading to biological activity. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or industrial processes.
Comparison with Similar Compounds
1-(4-Fluoro-2-methylphenyl)guanidine
1-(3-Fluoro-2-methylphenyl)guanidine
1-(2-Fluoro-3-methylphenyl)guanidine
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Properties
IUPAC Name |
2-(5-fluoro-2-methylphenyl)guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3/c1-5-2-3-6(9)4-7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWICFTQITCIWQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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